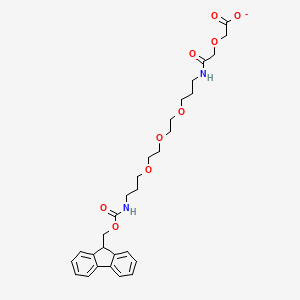
Calcium;(3-methyloxiran-2-yl)-dioxido-oxo-lambda5-phosphane;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of fosfomycin calcium involves the production of fosfomycin, which is then converted into its calcium salt form. One method includes the reaction of fosfomycin disodium salt with a calcium salt in an aqueous medium . Another method involves the reaction between fosfomycin disodium salt and a tromethamine acid salt with a carboxylic acid in a substantially anhydrous alcoholic solvent .
Industrial Production Methods
Industrial production of fosfomycin calcium typically involves large-scale fermentation processes using Streptomyces fradiae, followed by chemical synthesis to convert the produced fosfomycin into its calcium salt form . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fosfomycin calcium undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically occur under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of fosfomycin, such as fosfomycin trometamol and other phosphonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Fosfomycin calcium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Wirkmechanismus
Fosfomycin calcium exerts its antibacterial effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for bacterial cell wall synthesis. By binding covalently to a cysteine residue in the active site of MurA, fosfomycin prevents the formation of N-acetylmuramic acid, a critical component of the peptidoglycan layer in bacterial cell walls .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphomycin: Another phosphonic acid derivative with similar antibacterial properties.
Phosphonomycin: Shares a similar mechanism of action but differs in its chemical structure.
Uniqueness
Fosfomycin calcium is unique due to its broad-spectrum activity, low toxicity, and ability to inhibit a critical enzyme in bacterial cell wall synthesis. Its epoxide ring structure also makes it chemically reactive and effective against a wide range of bacterial pathogens .
Eigenschaften
IUPAC Name |
calcium;(3-methyloxiran-2-yl)-dioxido-oxo-λ5-phosphane;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P.Ca.H2O/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;1H2/q;+2;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHCINMVQZDXTG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)([O-])[O-].O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7CaO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780982.png)

![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B14780991.png)



![Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14781006.png)
![2-[[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14781017.png)
![5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B14781023.png)
![3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-YL]methyl}-2,6-dihydroxybenzamide hydrobromide](/img/structure/B14781027.png)

